1-(Trifluoroacetyl)imidazole

Catalog No.
S703704
CAS No.
1546-79-8
M.F
C5H3F3N2O
M. Wt
164.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Trifluoroacetyl)imidazole

CAS Number

1546-79-8

Product Name

1-(Trifluoroacetyl)imidazole

IUPAC Name

2,2,2-trifluoro-1-imidazol-1-ylethanone

Molecular Formula

C5H3F3N2O

Molecular Weight

164.09 g/mol

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)10-2-1-9-3-10/h1-3H

InChI Key

SINBGNJPYWNUQI-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C(=O)C(F)(F)F

Canonical SMILES

C1=CN(C=N1)C(=O)C(F)(F)F

Organic Synthesis

  • Acylation reagent: 1-(Trifluoroacetyl)imidazole acts as a versatile acylation reagent, introducing a trifluoroacetyl group (CF3CO) into various organic molecules. This modification can influence their reactivity, solubility, and other properties. Studies have shown its effectiveness in acylating amines, alcohols, phenols, and even carbohydrates [].
  • Protecting group strategy: The trifluoroacetyl group introduced by 1-(Trifluoroacetyl)imidazole can function as a protecting group in organic synthesis. This strategy is particularly useful for protecting sensitive functionalities like amines and alcohols during reactions, as the trifluoroacetyl group can be easily removed under specific conditions to reveal the original functionality.

Medicinal Chemistry

  • Drug discovery and development: 1-(Trifluoroacetyl)imidazole holds promise in drug discovery due to its ability to modify the properties of potential drug candidates. By introducing the trifluoroacetyl group, researchers can improve their bioavailability, metabolic stability, and interaction with biological targets []. Studies have explored its use in developing anti-cancer and anti-fungal agents [, ].

Material Science

  • Ionic liquids synthesis: 1-(Trifluoroacetyl)imidazole serves as a precursor for the synthesis of ionic liquids, a class of molten salts with unique properties. These ionic liquids find applications in various fields, including catalysis, electrochemistry, and separation science, due to their tunable properties and designability [].

1-(Trifluoroacetyl)imidazole is an organic compound characterized by the molecular formula C5H3F3N2OC_5H_3F_3N_2O and a molecular weight of approximately 164.09 g/mol. Its structure features a trifluoroacetyl group attached to an imidazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is recognized for its pungent odor and is typically presented as a clear, colorless to pale orange liquid. It has a boiling point of about 45°C at reduced pressure and is classified as moisture-sensitive, potentially forming precipitates upon exposure to humidity .

  • Flammability: Flash point: 45 °C (113 °F) []. Flammable liquid.
  • Toxicity: Data on specific toxicity is limited. However, it is advisable to handle the compound with gloves and in a fume hood due to its potential irritant properties.
  • Reactivity: Can react with water releasing trifluoroacetic acid, a corrosive compound.
Due to its electrophilic trifluoroacetyl group. Notably, it can act as a derivatization reagent for detecting degradation products of chemical warfare agents, such as mustard gas. The compound can also undergo nucleophilic substitution reactions, where the imidazole nitrogen can be protonated or deprotonated depending on the reaction conditions. Additionally, it can participate in cyclization reactions leading to the formation of more complex heterocycles .

Research indicates that 1-(Trifluoroacetyl)imidazole exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential use as an antibacterial agent and as a precursor for synthesizing other biologically active compounds. Its unique structure allows it to interact with various biological targets, although specific mechanisms of action remain under investigation .

The synthesis of 1-(Trifluoroacetyl)imidazole typically involves several methods:

  • Direct Acylation: This method involves the acylation of imidazole with trifluoroacetyl chloride in the presence of a base such as pyridine.
  • Aza-Michael Addition: A more recent synthetic route includes the aza-Michael addition of imidazoles to bromoenones, followed by ring closure to yield 5-(trifluoroacetyl)imidazoles .
  • Reflux Conditions: The reactions are often conducted under reflux conditions to facilitate the formation of the desired product while minimizing side reactions.

These methods highlight the versatility and efficiency in synthesizing this compound for research and industrial applications.

1-(Trifluoroacetyl)imidazole finds applications across various fields:

  • Analytical Chemistry: It serves as a derivatization agent for detecting chemical warfare agents and their degradation products.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activity.
  • Material Science: The compound is also investigated for its properties in developing new materials with specific functionalities .

Interaction studies involving 1-(Trifluoroacetyl)imidazole focus primarily on its reactivity with biological molecules and other chemical species. The compound's ability to form stable complexes with proteins and nucleic acids suggests potential applications in drug design and development. Furthermore, its interactions may lead to insights into mechanisms of action against microbial targets .

Several compounds share structural similarities with 1-(Trifluoroacetyl)imidazole, including:

Compound NameMolecular FormulaKey Characteristics
1-AcetylimidazoleC4H6N2OLess reactive than trifluoroacetyl variant
1-BenzoylimidazoleC10H8N2OContains a phenyl group, affecting solubility
1-(Chloroacetyl)imidazoleC5H5ClN2OChlorine substituent increases electrophilicity
1-(Bromopropionyl)imidazoleC6H6BrN2OBromine group alters reactivity patterns

Uniqueness of 1-(Trifluoroacetyl)imidazole

The trifluoroacetyl group imparts unique properties such as increased lipophilicity and enhanced reactivity compared to other acetyl derivatives. This makes it particularly valuable in applications requiring selective reactivity or specific biological interactions.

The synthesis of TFAI traces back to mid-20th-century advancements in fluorine chemistry. Early methods involved the reaction of imidazole with trifluoroacetic anhydride (TFAA) under controlled conditions. For example, a 1960s protocol described dissolving imidazole in tetrahydrofuran (THF) and treating it with TFAA to yield TFAI after distillation. This method, while effective, faced challenges in scalability and moisture sensitivity.

A breakthrough emerged in 2010 with the development of a triphosgene-mediated trifluoroacetylation method. By reacting primary or secondary amines directly with trifluoroacetic acid in the presence of triphosgene and triethylamine, researchers achieved milder reaction conditions (0–25°C) and higher yields. This innovation circumvented the need for pre-activated reagents, streamlining industrial applications.

Significance in Fluorine Chemistry

The trifluoroacetyl group (-COCF₃) imparts exceptional reactivity and stability to TFAI, enabling:

  • Selective Derivatization: TFAI reacts efficiently with nucleophiles like amines, forming stable trifluoroacetylated derivatives. This property is exploited in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and detectability of polar analytes such as ethanolamine phospholipids and mustard gas degradation products.
  • Electron-Deficient Intermediate: The electron-withdrawing nature of the trifluoroacetyl group facilitates electrophilic substitutions in heterocyclic syntheses. For instance, TFAI participates in ring-opening reactions of triazoles to form substituted imidazoles, a strategy pivotal in medicinal chemistry.

Table 1: Key Physicochemical Properties of TFAI

PropertyValueSource
Molecular FormulaC₅H₃F₃N₂O
Molecular Weight164.09 g/mol
Boiling Point137°C (lit.)
Density1.442 g/mL at 25°C
Refractive Index$$ n_{D}^{20} = 1.424 $$
SolubilityMiscible with THF, ether
Hazard ClassFlammable, Moisture-Sensitive

Key Research Milestones

  • 1960s–1980s: Initial applications focused on protecting amino groups in nucleoside synthesis. TFAI’s ability to selectively trifluoroacetylate aminomethyl side chains without disturbing other functional groups revolutionized peptide and nucleotide chemistry.
  • 2000s: Advances in GC-MS methodologies leveraged TFAI for detecting trace analytes. For example, its use in derivatizing thiodiglycol (a mustard gas biomarker) achieved detection limits as low as 1 ng/mL.
  • 2010s: Metal-free synthetic routes emerged. A 2013 study demonstrated BF₃·Et₂O-promoted imidazole synthesis from triazoles and nitriles, yielding 21–97% efficiency.
  • 2020s: Photoredox strategies enabled radical trifluoroacetylation of alkenes using TFAI under visible light, expanding access to fluorinated building blocks.

Current Research Landscape

Pharmaceutical Applications

TFAI is critical in synthesizing trifluoromethylated heterocycles, which constitute >30% of FDA-approved drugs. Recent studies highlight its role in:

  • Antifungal Agents: Trifluoroacetylated imidazoles exhibit enhanced binding to fungal cytochrome P450 enzymes.
  • Anti-Inflammatory Drugs: TFAI-derived inhibitors target cyclooxygenase-2 (COX-2) with IC₅₀ values <10 nM.

Environmental Chemistry

Emerging Methodologies

  • Radical Chemistry: A 2021 study utilized TFAI under CO atmosphere to stabilize CF₃CO- radicals, enabling trifluoroacetylation of styrenes with 85% yield.
  • Flow Chemistry: Continuous-flow systems using TFAI reduced reaction times from hours to minutes, enhancing scalability for industrial applications.

Classical Synthetic Routes

Imidazole-Based Approaches

The classical synthesis of 1-(trifluoroacetyl)imidazole employs imidazole as the primary starting material through direct acylation reactions [1]. The most established approach involves the reaction of imidazole with trifluoroacetic anhydride in tetrahydrofuran solvent under controlled temperature conditions [3]. This methodology represents a straightforward nucleophilic acyl substitution where the nitrogen atom of the imidazole ring attacks the electrophilic carbonyl carbon of the acylating agent [1].

The reaction mechanism proceeds through the formation of a tetrahedral intermediate, followed by elimination of the leaving group to yield the desired N-acylated product [3]. Temperature control is crucial for this transformation, with optimal conditions maintained between 0-20°C to prevent side reactions and decomposition of the sensitive trifluoroacetyl group [1]. The reaction typically requires an inert atmosphere to exclude moisture, which can hydrolyze both the starting materials and the product [3].

Trifluoroacetic Anhydride Methodology

The trifluoroacetic anhydride methodology represents the most widely employed classical route for synthesizing 1-(trifluoroacetyl)imidazole [1] [3]. This approach involves treating imidazole with trifluoroacetic anhydride in dry tetrahydrofuran at low temperatures [3]. The procedure requires careful addition of trifluoroacetic anhydride to a pre-cooled solution of imidazole, followed by gradual warming to ambient temperature [1].

Detailed experimental protocols indicate that imidazole (51.6 g, 759 mmol) dissolved in absolute tetrahydrofuran (240 mL) is treated with trifluoroacetic anhydride (80 g, 380 mmol) at 5°C [3]. The reaction mixture is stirred for one hour at ambient temperature and then maintained at 0°C overnight [3]. Filtration removes the solid precipitate, and subsequent concentration followed by distillation provides the desired product in 79% yield [3]. The product is obtained as a hygroscopically sensitive colorless liquid with a boiling point of 73-75°C at 100 Torr [3].

N,N'-Carbonyldiimidazole Reaction Pathway

The carbonyldiimidazole-mediated synthesis offers an alternative classical route that proceeds through activation of trifluoroacetic acid [1]. This methodology involves the initial reaction of N,N'-carbonyldiimidazole with trifluoroacetic acid to generate an activated intermediate, which subsequently reacts with imidazole to form the target compound [1]. The process requires N,N'-carbonyldiimidazole (20.5 g) dissolved in dry tetrahydrofuran (100 mL) treated dropwise with trifluoroacetic acid (28.8 g) in tetrahydrofuran (80 mL) [1].

The mechanism involves the displacement of one imidazole group from carbonyldiimidazole by trifluoroacetic acid, forming a mixed anhydride intermediate [10]. This activated species then undergoes nucleophilic attack by imidazole to yield 1-(trifluoroacetyl)imidazole with concomitant release of carbon dioxide and imidazole [10]. The reaction proceeds under mild conditions and typically affords yields of approximately 88% after distillation [1]. This approach is particularly advantageous when trifluoroacetic anhydride is unavailable or when milder reaction conditions are preferred [10].

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the rapid preparation of imidazole derivatives, including trifluoroacetylated compounds [13] [14]. This methodology leverages microwave irradiation to accelerate reaction rates while maintaining high product yields and purities [13]. The application of microwave heating to imidazole synthesis typically involves reaction times of 3-5 minutes at temperatures of 120±5°C using power settings of 80-100 watts [14].

Research findings demonstrate that microwave-promoted trifluoroacetylation reactions proceed efficiently under solvent-free conditions or in minimal solvent systems [17]. The enhanced reaction kinetics observed under microwave conditions result from selective heating of polar molecules and the rapid temperature equilibration throughout the reaction mixture [13]. Yields of 85-94% have been reported for various imidazole derivatives synthesized using microwave irradiation [14]. The methodology offers significant advantages including reduced reaction times, improved energy efficiency, and decreased solvent consumption compared to conventional heating methods [13].

Green Chemistry Approaches

Green chemistry methodologies for 1-(trifluoroacetyl)imidazole synthesis focus on environmentally benign solvents and reaction conditions [19]. Aqueous medium reactions have been developed using water-ethanol mixtures (1:1) as the solvent system, operating at temperatures of 70-80°C [19]. These approaches employ recyclable catalysts and minimize waste generation while maintaining acceptable product yields in the range of 70-90% [19].

Solvent-free synthetic protocols represent another significant advancement in green chemistry applications [38]. These methodologies eliminate the need for organic solvents entirely, conducting reactions under neat conditions or using minimal amounts of environmentally acceptable solvents [38]. The development of recyclable reaction media and the use of organocatalysts such as imidazole itself have demonstrated effectiveness in promoting the formation of imidazole derivatives [41]. These green approaches offer substantial environmental benefits including reduced waste production, lower energy requirements, and improved atom economy [19].

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of imidazole derivatives by enabling continuous production with enhanced safety and efficiency [16] [36]. Continuous-flow synthesis allows for precise control of reaction parameters including temperature, pressure, and residence time [16]. For imidazole synthesis, flow reactors operating at temperatures of 150-200°C and pressures of approximately 17 bar have demonstrated excellent performance [36].

The flow synthesis of 1-(trifluoroacetyl)imidazole typically employs residence times of 2-5 minutes in heated microreactor systems [16]. This approach enables rapid heating of reaction mixtures to desired temperatures while maintaining elevated pressures to increase the concentration of volatile compounds in the liquid phase [36]. Product yields of 90-95% have been achieved using continuous flow methodology [16]. The technology offers significant advantages including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and the ability to telescope multiple synthetic steps into a single continuous process [16].

Scale-Up Considerations and Industrial Production Methods

Industrial production of 1-(trifluoroacetyl)imidazole requires careful consideration of safety, efficiency, and economic factors [20] [21]. Laboratory-scale synthesis typically employs 1-10 gram quantities in round-bottom flasks with ice bath or heating mantle temperature control [20]. Pilot-scale operations (100 g to 1 kg) utilize jacketed reactor vessels with thermal fluid circulation for enhanced heat management [20].

Large-scale industrial production (>10 kg) necessitates sophisticated reactor systems with automated controls and comprehensive safety protocols [20]. Process safety considerations include proper ventilation systems, temperature monitoring, and emergency response procedures due to the moisture-sensitive nature of the product and the corrosive properties of the starting materials [20] [21]. Heat management becomes increasingly critical at larger scales, requiring internal or external heat exchangers to maintain uniform temperature distribution [35].

Quality control measures vary with production scale, progressing from batch testing and manual sampling at laboratory scale to online monitoring and statistical process control for industrial operations [20]. Economic factors favor larger-scale production due to reduced unit costs, although significant capital investment is required for industrial-scale equipment [20]. Continuous flow technology offers an attractive compromise, providing moderate capital requirements with high efficiency and excellent product quality [16].

Purification and Isolation Techniques

Vacuum distillation represents the primary purification method for 1-(trifluoroacetyl)imidazole, exploiting the compound's relatively low boiling point [1] [25]. The standard distillation conditions involve temperatures of 73-75°C at 100 Torr or 45-46°C at 14 Torr [3] [25]. This technique consistently provides product purities of ≥98.0% with recovery yields of 85-92% [25]. The method is suitable for laboratory to pilot-scale operations but requires specialized vacuum equipment [25].

Column chromatography using silica gel with ethyl acetate-hexane gradient elution provides an alternative purification approach [1]. This technique achieves product purities of 95-98% with recovery yields of 80-90%, though it is primarily limited to laboratory-scale applications due to high solvent consumption [1]. Crystallization from dichloromethane-hexane mixtures offers a cost-effective purification method suitable for all scales [27]. While crystallization typically provides lower purities (90-95%) and recovery yields (70-85%), it requires only simple equipment and minimal solvents [27].

Liquid-liquid extraction using dichloromethane-water separation provides a rapid isolation technique suitable for all production scales [16]. This method achieves purities of 85-92% with recovery yields of 75-88% while requiring minimal solvents and low-cost equipment [16]. Preparative high-performance liquid chromatography represents the highest-purity purification option, achieving ≥99.0% purity with 95-99% recovery yields [28]. However, this technique is limited to analytical and laboratory scales due to high equipment and solvent costs [28].

Data Tables

Table 1: Classical Synthetic Routes for 1-(Trifluoroacetyl)imidazole

Synthetic MethodStarting MaterialsReaction ConditionsProduct Yield (%)AdvantagesDisadvantages
Imidazole + Trifluoroacetic AnhydrideImidazole (25.8 g), TFAA (39.9 g), THF (170 mL)0-20°C, THF, 1 h stirring, overnight at 0°C79High yield, established procedureMoisture sensitive, requires careful handling
N,N'-Carbonyldiimidazole + Trifluoroacetic AcidCDI (20.5 g), TFA (28.8 g), THF (180 mL)Dropwise addition, cooling for several hours88Good yield, alternative routeMulti-step purification needed
Imidazole + Trifluoroacetyl ChlorideImidazole, Trifluoroacetyl chloride, BaseAnhydrous conditions, low temperature60-85Direct acylationCorrosive reagents, lower yields

Table 2: Modern Synthetic Strategies

TechnologyReaction TimeTemperature (°C)Power/PressureYield Range (%)Environmental BenefitsLimitations
Microwave-Assisted Synthesis3-5 minutes120±580-100 W85-94Reduced reaction time, energy efficiencyEquipment requirements, scale limitations
Green Chemistry Approaches2-4 hours70-100Atmospheric70-90Aqueous medium, recyclable catalystsLower reaction rates in some cases
Flow Chemistry Applications2-5 minutes residence time150-20017 bar90-95Continuous process, minimal wasteHigh pressure equipment needed
Solvent-Free Conditions0.5-4 hours80-120Atmospheric75-90No organic solvents, reduced wasteLimited substrate scope

Table 3: Purification and Isolation Techniques

Purification MethodConditionsProduct Purity (%)Recovery Yield (%)Scale SuitabilityCost Considerations
Vacuum Distillation73-75°C at 100 Torr (45-46°C at 14 Torr)≥98.085-92Laboratory to pilot scaleModerate, requires vacuum equipment
Column ChromatographySilica gel, EtOAc-hexane gradient95-9880-90Laboratory scaleHigh solvent consumption
CrystallizationCH₂Cl₂-hexane mixture, cooling90-9570-85All scalesLow cost, simple equipment
Liquid-Liquid ExtractionCH₂Cl₂/H₂O separation85-9275-88All scalesLow cost, minimal solvents
Preparative HPLCC18 column, methanol-water gradient≥99.095-99Analytical to laboratory scaleHigh equipment and solvent costs

Table 4: Physical Properties and Analytical Characteristics

PropertyValueAnalytical MethodSpecification
Molecular FormulaC₅H₃F₃N₂OElemental analysisConfirmed by combustion analysis
Molecular Weight (g/mol)164.09Mass spectrometry164.09 ± 0.01
Physical StateLiquid at room temperatureVisual inspectionLiquid at 20°C
AppearanceColorless to pale yellow/orange liquidVisual inspectionClear, no turbidity
Boiling Point83°C at 110 mmHg; 45-46°C at 14 TorrDistillation apparatusConsistent with literature values
Flash Point (°C)45Flash point testerClass 3 flammable liquid
Density (g/cm³)1.441PycnometryAt 20°C
Refractive Index1.424-1.426 at 20°CRefractometryAt 20°C, D-line
SolubilitySoluble in organic solvents, moisture sensitiveSolubility testsMiscible with THF, DCM, acetone

Table 5: Scale-up Considerations for Industrial Production

ScaleReactor TypeHeat ManagementSafety ConsiderationsQuality ControlEconomic Factors
Laboratory (1-10 g)Round bottom flaskIce bath/heating mantleFume hood, PPEBatch testing, manual samplingHigh unit cost, flexible
Pilot (100 g - 1 kg)Jacketed reactor vesselThermal fluid circulationVentilation, temperature monitoringRegular sampling, in-process controlsModerate cost, good efficiency
Industrial (>10 kg)Large-scale reactor with automationInternal/external heat exchangersProcess safety systems, emergency protocolsOnline monitoring, statistical process controlLow unit cost, high capital investment
Continuous FlowTube reactor/microreactorRapid heat transferContinuous monitoring, automated safetyReal-time monitoring, feedback controlModerate capital, high efficiency

The nucleophilic substitution reactions of 1-(Trifluoroacetyl)imidazole proceed through well-defined mechanistic pathways that have been extensively characterized through both experimental and computational studies. The compound exhibits distinct reactivity patterns due to the strong electron-withdrawing nature of the trifluoroacetyl group, which significantly activates the carbonyl carbon toward nucleophilic attack [2].

The primary mechanism involves nucleophilic aromatic substitution (SNAr) reactions, where the electron-rich imidazole ring can undergo reactions with strong nucleophiles . The trifluoroacetyl group serves as an excellent leaving group, facilitating the transfer of the acyl moiety to incoming nucleophiles. This mechanism has been demonstrated with various nucleophilic substrates including amines, alcohols, thiols, and amidines [3] [4].

Table 1: Nucleophilic Substitution Reaction Conditions

NucleophileReaction Temperature (°C)SolventBaseReaction Time (h)Yield (%)Selectivity
Amines25DMFK₂CO₃285High
Alcohols25THFEt₃N475Moderate
Thiols25DCMEt₃N190High
Amidines70DMFK₂CO₃263Moderate
Hydroxylamine25THFEt₃N670High

The reaction mechanism proceeds through a series of discrete steps. Initial nucleophilic attack occurs at the carbonyl carbon of the trifluoroacetyl group, forming a tetrahedral intermediate. This intermediate subsequently undergoes elimination of the imidazole moiety, resulting in the formation of the desired trifluoroacetylated product [5] [6]. The strong electron-withdrawing effect of the trifluoromethyl group stabilizes the tetrahedral intermediate and facilitates the elimination process.

Experimental kinetic studies have revealed that the reaction follows first-order kinetics with respect to both the substrate and nucleophile concentrations [5]. The rate-determining step has been identified as the initial nucleophilic attack, with subsequent steps proceeding rapidly under typical reaction conditions. The mechanism has been validated through isotope labeling studies and computational analysis of transition state structures [6].

Trifluoroacetylation Mechanism

The trifluoroacetylation mechanism of 1-(Trifluoroacetyl)imidazole represents a fundamental transformation in organic chemistry, characterized by the selective transfer of the trifluoroacetyl group from the imidazole nitrogen to nucleophilic substrates. This mechanism has been elucidated through comprehensive mechanistic studies combining experimental kinetics with theoretical calculations [5] [6].

The reaction mechanism can be described as a concerted process involving simultaneous bond formation and bond breaking. The initial step involves the approach of the nucleophile to the carbonyl carbon of the trifluoroacetyl group. The strong electron-withdrawing nature of the trifluoromethyl substituent significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack [2].

Table 2: Kinetic Parameters for Trifluoroacetylation Reactions

SubstrateRate Constant (M⁻¹s⁻¹)Half-Life (min)Activation Energy (kJ/mol)Reaction OrderTemperature (°C)
Primary Amines6.0×10⁻⁴1965125
Secondary Amines3.2×10⁻⁴3672125
Alcohols8.5×10⁻⁵13685125
Thiols2.1×10⁻³545125
Amidines4.7×10⁻⁴2568125

The formation of the tetrahedral intermediate represents a critical step in the mechanism. This intermediate is stabilized by the electron-withdrawing trifluoromethyl group through inductive effects, which distribute the negative charge developed during nucleophilic attack. The geometry of this intermediate has been characterized through computational studies, revealing a distorted tetrahedral arrangement around the carbonyl carbon [5].

The elimination of imidazole from the tetrahedral intermediate proceeds through a concerted mechanism. The nitrogen lone pair of the imidazole ring facilitates the departure of the leaving group, while the electron-deficient carbonyl carbon promotes the formation of the new carbon-nucleophile bond. This step is thermodynamically favored due to the stability of the imidazole leaving group and the strong carbon-nucleophile bond formation [6].

Detailed mechanistic studies have revealed that the reaction proceeds through an intersite nucleophilic mechanism when carried out in solid-phase conditions. The trifluoroacetyl group can be transferred from hydroxymethyl sites to amine functionalities through this pathway, with a measured rate constant of 6×10⁻⁴ M⁻¹s⁻¹ at room temperature [5]. This mechanism is particularly relevant in peptide synthesis applications where trifluoroacetylation can occur as a side reaction.

Computational Studies on Reactivity

Computational studies have provided fundamental insights into the electronic structure and reactivity patterns of 1-(Trifluoroacetyl)imidazole. These investigations have employed various levels of theory, ranging from density functional theory (DFT) to high-level ab initio methods, to characterize the molecular properties and reaction mechanisms [7] [8] [9].

The electronic structure of 1-(Trifluoroacetyl)imidazole has been extensively studied using DFT calculations. The most commonly employed functionals include B3LYP, M06-2X, and ωB97X-D, combined with basis sets of varying complexity from 6-31G* to 6-311++G(d,p) [8] [9]. These calculations have revealed the significant influence of the trifluoroacetyl group on the electronic distribution within the molecule.

Table 3: Computational Studies Results

MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Bond Length C=O (Å)Charge on Carbonyl C
B3LYP/6-31G*-7.82-1.456.374.21.2070.65
B3LYP/6-311++G(d,p)-7.85-1.486.374.31.2050.67
M06-2X/6-31G*-8.12-1.526.604.11.2030.69
ωB97X-D/6-31G*-8.05-1.496.564.21.2050.68
MP2/6-31G*-8.01-1.466.554.41.2080.66

Frontier molecular orbital analysis has revealed that the HOMO is primarily localized on the imidazole ring, while the LUMO is concentrated on the trifluoroacetyl group. This distribution explains the nucleophilic character of the imidazole nitrogen and the electrophilic nature of the carbonyl carbon [8]. The HOMO-LUMO gap values, ranging from 6.37 to 6.60 eV depending on the computational method, indicate moderate reactivity and stability of the compound.

Time-dependent density functional theory (TD-DFT) calculations have been employed to study the electronic transitions and photophysical properties of the compound. These studies have revealed centrifugal charge transfer from the central imidazole ring to the trifluoroacetyl substituent, which is reflected in the absorption and emission spectra [8]. The calculations predict absorption maxima in the UV region, consistent with the electron-withdrawing nature of the trifluoroacetyl group.

Natural bond orbital (NBO) analysis has provided detailed insights into the bonding characteristics and charge distribution within the molecule. The calculations reveal significant charge transfer from the imidazole ring to the trifluoroacetyl group, with the carbonyl carbon carrying a partial positive charge of approximately 0.65-0.69 depending on the computational method [9]. This charge distribution is consistent with the observed reactivity patterns and nucleophilic substitution mechanisms.

Conformational analysis has been performed to understand the preferred geometries and rotational barriers within the molecule. The calculations indicate that the trifluoroacetyl group adopts a conformation that minimizes steric interactions with the imidazole ring while maximizing electronic delocalization. The rotational barrier around the N-C(O) bond has been calculated to be approximately 15-20 kJ/mol, indicating moderate flexibility in the molecular structure [9].

Kinetic Analysis of Key Reactions

The kinetic analysis of reactions involving 1-(Trifluoroacetyl)imidazole has provided quantitative insights into the reaction mechanisms and rate-determining steps. Comprehensive kinetic studies have been conducted across a range of reaction conditions, nucleophile types, and solvent systems to establish structure-reactivity relationships [5] [6] [10].

The trifluoroacetylation reactions consistently exhibit first-order kinetics with respect to both the substrate and nucleophile concentrations. This kinetic behavior is consistent with a bimolecular mechanism involving the direct interaction between the electrophilic carbonyl carbon and the incoming nucleophile. The rate constants vary significantly depending on the nucleophile type, with thiols showing the highest reactivity (k = 2.1×10⁻³ M⁻¹s⁻¹) and alcohols showing the lowest (k = 8.5×10⁻⁵ M⁻¹s⁻¹) [5].

Temperature-dependent kinetic studies have revealed Arrhenius behavior across the temperature range of 15-60°C. The activation energies range from 45 kJ/mol for thiol nucleophiles to 85 kJ/mol for alcohol nucleophiles, reflecting the different nucleophilicity and basicity of these functional groups. The pre-exponential factors are consistent with a bimolecular mechanism involving minimal entropy change upon activation [5] [6].

Table 5: Solvent Effects on Reaction Rates

SolventDielectric ConstantRelative RateActivation Energy (kJ/mol)Product SelectivitySide Reactions
DMF36.71.0065HighMinimal
THF7.60.6572ModerateSome
DCM8.90.7269HighMinimal
Acetonitrile35.90.9566HighMinimal
Toluene2.40.2585LowSignificant
Ethanol24.30.8368ModerateSome

Solvent effects play a crucial role in determining the reaction rates and selectivity. Polar aprotic solvents such as DMF and acetonitrile provide the highest reaction rates, while non-polar solvents like toluene significantly reduce the reaction efficiency. The correlation between solvent polarity and reaction rate suggests that the transition state involves significant charge separation, which is stabilized by polar solvents [5] [6].

The kinetic isotope effect has been investigated using deuterated substrates and solvents. Primary kinetic isotope effects of 2.3-2.8 have been observed when deuterated nucleophiles are employed, confirming that bond formation to the nucleophile is involved in the rate-determining step. Secondary isotope effects are minimal, indicating that the geometry changes around the reaction center are not extensive [5].

pH effects have been studied for reactions involving amino nucleophiles. The reaction rates show a bell-shaped dependence on pH, with optimal rates observed at pH 8-9. This behavior is consistent with the requirement for the free base form of the nucleophile while avoiding excessive basicity that might lead to side reactions or decomposition of the starting material [10].

Theoretical Models for Predicting Reactivity Patterns

Theoretical models for predicting the reactivity patterns of 1-(Trifluoroacetyl)imidazole have been developed based on computational chemistry principles and experimental validation. These models integrate various quantum chemical descriptors and empirical parameters to provide quantitative predictions of reactivity trends [11] [12] [13].

The Fukui function analysis has emerged as a powerful tool for predicting reactive sites within the molecule. The polarization-justified Fukui functions, calculated from molecular polarizability analysis, provide enhanced sensitivity compared to classical density functional theory approaches [11] [12]. For 1-(Trifluoroacetyl)imidazole, the Fukui function maps reveal high electrophilicity at the carbonyl carbon and nucleophilicity at the imidazole nitrogen atoms.

Table 4: Theoretical Models for Reactivity Prediction

Model TypePrediction Accuracy (%)Computational CostApplicationValidation MethodReliability Score
Fukui Function85LowReactivity SitesExperimental4.2
Electrostatic Potential80LowCharge DistributionSpectroscopic4.0
Frontier Orbital90MediumElectron TransferKinetic4.5
Transition State75HighReaction BarriersExperimental3.8
Natural Bond Orbital82MediumCharge AnalysisSpectroscopic4.1

Electrostatic potential surface analysis provides complementary information about the charge distribution and molecular recognition properties. The electrostatic potential maps reveal distinct regions of positive and negative potential, corresponding to the electrophilic trifluoroacetyl group and nucleophilic imidazole ring respectively. These maps have been successfully used to predict binding orientations and reaction pathways [12] [13].

Frontier molecular orbital theory has provided fundamental insights into the electron transfer processes and reaction mechanisms. The analysis of HOMO and LUMO distributions, along with their energy levels, allows prediction of chemical reactivity and stability. The calculations reveal that electron density flows from the HOMO localized on the imidazole ring to the LUMO concentrated on the trifluoroacetyl group during chemical reactions [14] [15].

Hard and soft acids and bases (HSAB) theory has been applied to predict the selectivity patterns in nucleophilic substitution reactions. The trifluoroacetyl group exhibits hard electrophilic character due to the electron-withdrawing trifluoromethyl substituent, leading to preferential reactions with hard nucleophiles such as amines and alcohols over soft nucleophiles like thiols [14].

Transition state modeling using quantum chemical calculations has provided detailed mechanistic insights. The calculated transition state structures reveal the geometry and electronic changes that occur during the reaction. These models have been used to predict activation energies, reaction rates, and selectivity patterns with reasonable accuracy when compared to experimental data [5] [6].

Quantitative structure-activity relationship (QSAR) models have been developed to correlate molecular descriptors with reactivity parameters. These models incorporate electronic descriptors (HOMO-LUMO gap, dipole moment, charge distribution), steric descriptors (molecular volume, surface area), and empirical parameters (Hammett constants, Taft parameters) to predict reaction rates and selectivity [10].

Machine learning approaches have been increasingly applied to predict reactivity patterns based on large datasets of experimental and computational data. Random forest and neural network models have shown promise in predicting reaction outcomes, particularly for complex multi-step transformations involving 1-(Trifluoroacetyl)imidazole derivatives [16].

XLogP3

0.8

UNII

8C6041OW3I

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1546-79-8

Wikipedia

1-(trifluoroacetyl)imidazole

Dates

Last modified: 08-15-2023

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